molecular formula C19H28N2O4 B248008 Ethyl 1-[3-(2-methoxy-5-methylanilino)-3-oxopropyl]-3-piperidinecarboxylate

Ethyl 1-[3-(2-methoxy-5-methylanilino)-3-oxopropyl]-3-piperidinecarboxylate

Número de catálogo B248008
Peso molecular: 348.4 g/mol
Clave InChI: MXBRIHIXJIKSHK-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Ethyl 1-[3-(2-methoxy-5-methylanilino)-3-oxopropyl]-3-piperidinecarboxylate, also known as MMPEP, is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). This molecule has gained significant attention in the scientific community due to its potential therapeutic applications in various neurological disorders.

Mecanismo De Acción

Ethyl 1-[3-(2-methoxy-5-methylanilino)-3-oxopropyl]-3-piperidinecarboxylate acts as a selective antagonist of mGluR5, which is a G protein-coupled receptor that modulates glutamate transmission in the central nervous system. By blocking the activity of mGluR5, Ethyl 1-[3-(2-methoxy-5-methylanilino)-3-oxopropyl]-3-piperidinecarboxylate reduces the excitability of neurons and regulates the release of neurotransmitters such as dopamine and glutamate. This mechanism of action is believed to underlie the therapeutic effects of Ethyl 1-[3-(2-methoxy-5-methylanilino)-3-oxopropyl]-3-piperidinecarboxylate in various neurological disorders.
Biochemical and Physiological Effects:
Ethyl 1-[3-(2-methoxy-5-methylanilino)-3-oxopropyl]-3-piperidinecarboxylate has been shown to modulate various biochemical and physiological processes in the brain. For instance, Ethyl 1-[3-(2-methoxy-5-methylanilino)-3-oxopropyl]-3-piperidinecarboxylate has been found to reduce the expression of the FMRP protein, which is deficient in Fragile X syndrome. Ethyl 1-[3-(2-methoxy-5-methylanilino)-3-oxopropyl]-3-piperidinecarboxylate has also been shown to reduce the activity of the basal ganglia, a brain region that is implicated in Parkinson's disease. Moreover, Ethyl 1-[3-(2-methoxy-5-methylanilino)-3-oxopropyl]-3-piperidinecarboxylate has been found to reduce the release of dopamine in the nucleus accumbens, a brain region that is involved in addiction.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

Ethyl 1-[3-(2-methoxy-5-methylanilino)-3-oxopropyl]-3-piperidinecarboxylate has several advantages for lab experiments. It is a highly selective and potent antagonist of mGluR5, which allows for precise modulation of glutamate transmission in the brain. Ethyl 1-[3-(2-methoxy-5-methylanilino)-3-oxopropyl]-3-piperidinecarboxylate is also relatively easy to synthesize and has good stability and solubility in various solvents. However, Ethyl 1-[3-(2-methoxy-5-methylanilino)-3-oxopropyl]-3-piperidinecarboxylate has some limitations as well. It has poor blood-brain barrier penetration, which limits its effectiveness in certain neurological disorders. Moreover, Ethyl 1-[3-(2-methoxy-5-methylanilino)-3-oxopropyl]-3-piperidinecarboxylate has some off-target effects on other glutamate receptors, which may complicate its interpretation in some experiments.

Direcciones Futuras

There are several future directions for Ethyl 1-[3-(2-methoxy-5-methylanilino)-3-oxopropyl]-3-piperidinecarboxylate research. One direction is to investigate the therapeutic potential of Ethyl 1-[3-(2-methoxy-5-methylanilino)-3-oxopropyl]-3-piperidinecarboxylate in other neurological disorders such as Alzheimer's disease, schizophrenia, and depression. Another direction is to optimize the pharmacokinetic properties of Ethyl 1-[3-(2-methoxy-5-methylanilino)-3-oxopropyl]-3-piperidinecarboxylate to improve its blood-brain barrier penetration and bioavailability. Moreover, future research could focus on developing more selective and potent mGluR5 antagonists that have fewer off-target effects and better therapeutic efficacy.
Conclusion:
Ethyl 1-[3-(2-methoxy-5-methylanilino)-3-oxopropyl]-3-piperidinecarboxylate is a selective antagonist of mGluR5 that has potential therapeutic applications in various neurological disorders. Its mechanism of action involves the modulation of glutamate transmission in the brain, which regulates neuronal excitability and neurotransmitter release. Ethyl 1-[3-(2-methoxy-5-methylanilino)-3-oxopropyl]-3-piperidinecarboxylate has several advantages for lab experiments, but also has some limitations that need to be addressed. Future research could focus on optimizing the pharmacokinetic properties of Ethyl 1-[3-(2-methoxy-5-methylanilino)-3-oxopropyl]-3-piperidinecarboxylate and developing more selective and potent mGluR5 antagonists for therapeutic use.

Métodos De Síntesis

The synthesis of Ethyl 1-[3-(2-methoxy-5-methylanilino)-3-oxopropyl]-3-piperidinecarboxylate involves the reaction of ethyl 3-(piperidin-3-yl)propanoate with 2-methoxy-5-methylaniline in the presence of acetic anhydride and triethylamine. The resulting product is then treated with oxalyl chloride and dimethylformamide to obtain Ethyl 1-[3-(2-methoxy-5-methylanilino)-3-oxopropyl]-3-piperidinecarboxylate in high yield and purity.

Aplicaciones Científicas De Investigación

Ethyl 1-[3-(2-methoxy-5-methylanilino)-3-oxopropyl]-3-piperidinecarboxylate has been extensively studied for its potential therapeutic applications in various neurological disorders such as Fragile X syndrome, Parkinson's disease, and addiction. In preclinical studies, Ethyl 1-[3-(2-methoxy-5-methylanilino)-3-oxopropyl]-3-piperidinecarboxylate has been shown to improve cognitive and behavioral deficits in animal models of Fragile X syndrome, a genetic disorder that causes intellectual disability and autism. Ethyl 1-[3-(2-methoxy-5-methylanilino)-3-oxopropyl]-3-piperidinecarboxylate has also been found to reduce motor symptoms and improve cognitive function in animal models of Parkinson's disease. Moreover, Ethyl 1-[3-(2-methoxy-5-methylanilino)-3-oxopropyl]-3-piperidinecarboxylate has been shown to reduce drug-seeking behavior in animal models of addiction, suggesting its potential use in the treatment of substance abuse disorders.

Propiedades

Nombre del producto

Ethyl 1-[3-(2-methoxy-5-methylanilino)-3-oxopropyl]-3-piperidinecarboxylate

Fórmula molecular

C19H28N2O4

Peso molecular

348.4 g/mol

Nombre IUPAC

ethyl 1-[3-(2-methoxy-5-methylanilino)-3-oxopropyl]piperidine-3-carboxylate

InChI

InChI=1S/C19H28N2O4/c1-4-25-19(23)15-6-5-10-21(13-15)11-9-18(22)20-16-12-14(2)7-8-17(16)24-3/h7-8,12,15H,4-6,9-11,13H2,1-3H3,(H,20,22)

Clave InChI

MXBRIHIXJIKSHK-UHFFFAOYSA-N

SMILES

CCOC(=O)C1CCCN(C1)CCC(=O)NC2=C(C=CC(=C2)C)OC

SMILES canónico

CCOC(=O)C1CCCN(C1)CCC(=O)NC2=C(C=CC(=C2)C)OC

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.